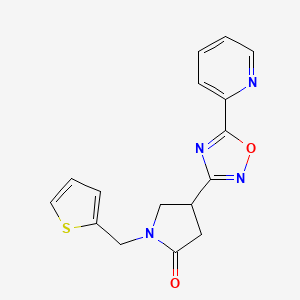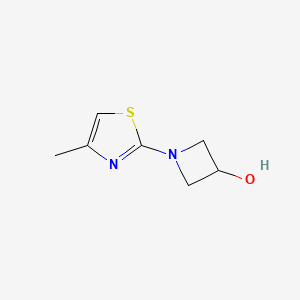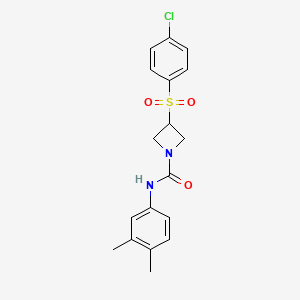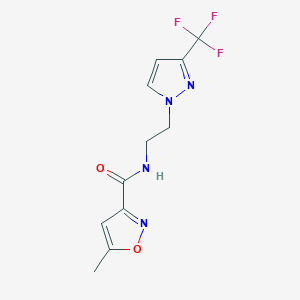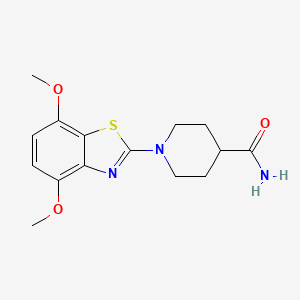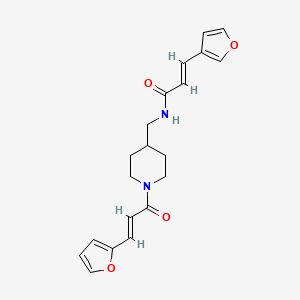
(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Polymerization
This compound and its derivatives play a significant role in the synthesis and polymerization processes. For instance, the Diels-Alder reactions involving furan and acrylate derivatives represent foundational methods for constructing complex molecules with diverse functionalities. These methods facilitate the preparation of adducts crucial for further chemical transformations and the synthesis of polymers with specific properties (Hiyoshizo Kotsuki, Kazuhiko Asao, Hiroyuki Ohnishi, 1984)[https://consensus.app/papers/preparatively-method-synthesis-dielsalder-adducts-furan-kotsuki/6b2f10b18967519092bb81e2542fb8af/?utm_source=chatgpt]. Additionally, the synthesis of multifunctional (meth)acrylamides incorporating hindered piperidine and hydroxyl groups demonstrates the potential for creating novel polymers with unique physical and chemical characteristics (Long Ling, W. Habicher, 2001)[https://consensus.app/papers/synthesis-polymerization-methacrylamides-bearing-ling/2ee140bb1d585bfc9a2de06e6ada8bde/?utm_source=chatgpt].
Bioactive Compound Synthesis
The enantioselective synthesis of bioactive compounds using marine and terrestrial fungi showcases the application of this chemical framework in producing compounds with potential pharmaceutical applications. This approach allows for the green synthesis of compounds under mild conditions, offering a sustainable alternative to traditional chemical methods (D. E. Jimenez, J. C. Barreiro, Fernando M Dos Santos, et al., 2019)[https://consensus.app/papers/enereduction-e2cyano3furan2yl-acrylamide-marine-fungi-jimenez/608d004acccb574f99c4d07c1e5ff900/?utm_source=chatgpt].
Materials Science and Engineering
In materials science, these compounds contribute to the development of responsive hydrogels and polymers. For example, poly(N-acryloyl-N′-ethyl piperazine-co-N-isopropylacrylamide) hydrogels demonstrate responsiveness to external stimuli such as pH and temperature, making them suitable for applications in drug delivery systems and tissue engineering (G. R. Deen, Vivien Chua, U. Ilyas, 2012)[https://consensus.app/papers/synthesis-swelling-properties-network-structure-deen/b4d4c0efb3f85138a36e345932759148/?utm_source=chatgpt].
Neuroinflammation Imaging
Moreover, compounds structurally related to "(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide" are used in developing PET imaging agents targeting microglia-specific markers, such as the CSF1R. This application provides noninvasive tools for studying neuroinflammation and the immune environment in central nervous system malignancies (A. Horti, R. Naik, C. Foss, et al., 2019)[https://consensus.app/papers/imaging-microglia-targeting-macrophage-horti/1379da92ddd555a797494e3009f31573/?utm_source=chatgpt].
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(5-3-17-9-13-25-15-17)21-14-16-7-10-22(11-8-16)20(24)6-4-18-2-1-12-26-18/h1-6,9,12-13,15-16H,7-8,10-11,14H2,(H,21,23)/b5-3+,6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUETUIFGVZLA-GGWOSOGESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2819749.png)
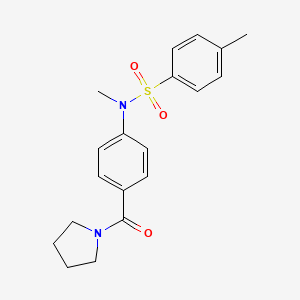
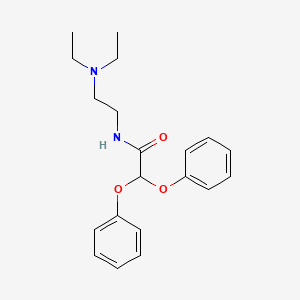
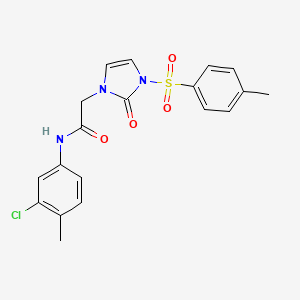
![2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2819754.png)
![(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2819755.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2819759.png)
